![molecular formula C8H9NO4 B1416636 5-Methoxy-1-methyl-4-oxopyridine-2-carboxylic acid CAS No. 353460-76-1](/img/structure/B1416636.png)
5-Methoxy-1-methyl-4-oxopyridine-2-carboxylic acid
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthetic Chemistry Applications
- 5-Methoxy-1-methyl-4-oxopyridine-2-carboxylic acid plays a significant role in the field of synthetic chemistry. For example, lithiation of 4-methoxy-2-pyridone, followed by reactions with various electrophiles, leads to the synthesis of C-3-substituted derivatives, including natural ricinine, and provides a route to natural products like tenellin and funiculosin (Buck, Madeley, & Pattenden, 1992). Additionally, 5-aryl- and 5-alkyl-substituted 4-methoxy-2-pyridones can be synthesized through lithiation of related substrates, further showcasing the chemical's versatility in producing various organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
- The compound is useful in NMR spectroscopy, particularly in the study of hydroxytrichloropicolinic acids. It helps in identifying chlorinated carbons in the NMR spectra of chlorinated compounds, demonstrating its utility in solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).
Medicinal Chemistry Applications
- In medicinal chemistry, this compound is a precursor in the synthesis of potent receptor antagonists. For instance, it has been used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of dopamine and serotonin receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1-methyl-4-oxopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-4-7(13-2)6(10)3-5(9)8(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCVGWMCLLOFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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